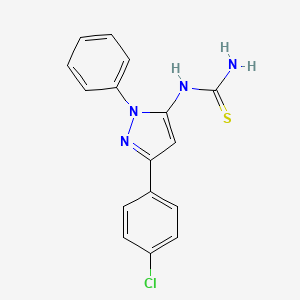![molecular formula C12H13NO3 B12047246 5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)
5-n-Butoxycarbonylfuro[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl furo[2,3-c]pyridine-5-carboxylate typically involves the reaction of furo[2,3-c]pyridine with butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of butyl furo[2,3-c]pyridine-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl furo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furopyridine derivatives.
Applications De Recherche Scientifique
Butyl furo[2,3-c]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of butyl furo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor, facilitating its binding to target proteins . This interaction can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Butyl furo[2,3-c]pyridine-5-carboxylate is unique due to its specific structural features and properties. Similar compounds include:
Furo[2,3-b]pyridine: Another furopyridine isomer with different biological activities.
Furo[3,2-c]pyridine: Known for its use in the development of kinase inhibitors.
Furo[3,2-b]pyridine: Exhibits different physicochemical properties compared to butyl furo[2,3-c]pyridine-5-carboxylate.
These similar compounds highlight the diversity and potential of furopyridine derivatives in various scientific applications.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
butyl furo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-3-5-16-12(14)10-7-9-4-6-15-11(9)8-13-10/h4,6-8H,2-3,5H2,1H3 |
Clé InChI |
VCFCKAMFEDBLEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=NC=C2C(=C1)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12047164.png)
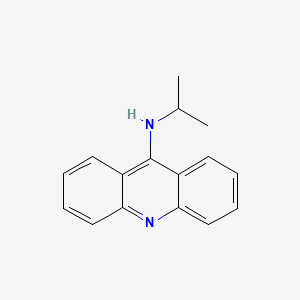
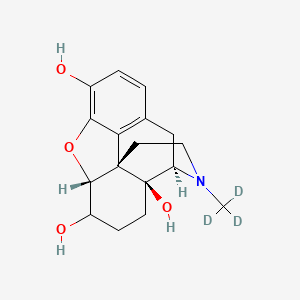

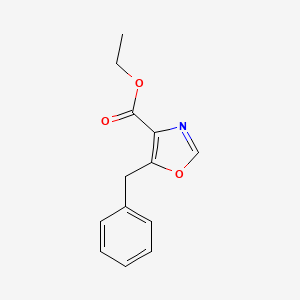
![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)
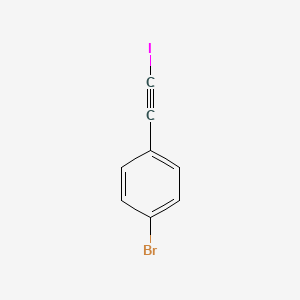


![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)

